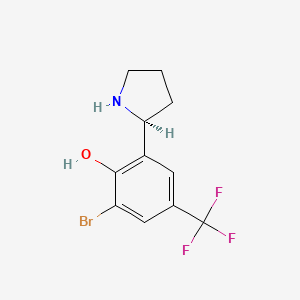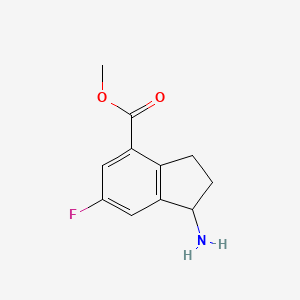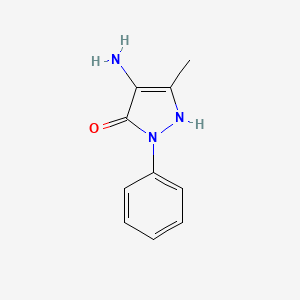
4-Amino-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C10H10N2O. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as Edaravone, which is a well-known free radical scavenger used in the treatment of neurological disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate. The reaction is carried out in the presence of ethanol and heated to around 50°C. After the addition of ethyl acetoacetate, the mixture is refluxed for about 4 hours. Upon cooling, yellow crystals are formed, which are then filtered and recrystallized using ethanol to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of phenylhydrazine and butanone amide. The reaction is conducted at approximately 50°C, followed by filtration, washing with water, and drying to yield the final product. The raw materials used include aniline, liquid ammonia, hydrochloric acid, acetic acid, sulfuric acid, and ammonium nitrite .
化学反応の分析
Types of Reactions
4-Amino-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
4-Amino-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications:
Biology: Employed in studies related to free radical scavenging and neuroprotection.
Industry: Utilized in the synthesis of dyes, pharmaceuticals, and other fine chemicals.
作用機序
The mechanism of action of 4-Amino-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its ability to scavenge free radicals. It donates an electron to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound can cross the blood-brain barrier, making it effective in protecting neuronal cells from ischemic damage .
類似化合物との比較
Similar Compounds
1,2-Dihydro-1,5-dimethyl-4-(methylamino)-2-phenyl-3H-pyrazol-3-one:
1,2-Dihydro-1-Methyl-4-(1-Methylethyl)-5-[(Methyl(1-Methyl-2-phenylethyl)amino)methyl]-2-phenyl-3H-pyrazol-3-one:
Uniqueness
4-Amino-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its potent free radical scavenging ability and its application in treating neurological disorders. Unlike other similar compounds, it has been extensively studied and approved for clinical use in several countries .
特性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
4-amino-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H11N3O/c1-7-9(11)10(14)13(12-7)8-5-3-2-4-6-8/h2-6,12H,11H2,1H3 |
InChIキー |
DDRYYGYEWVMUES-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


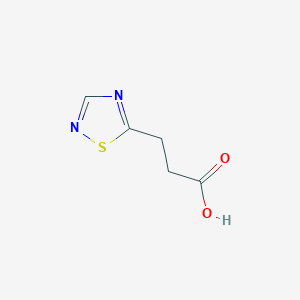

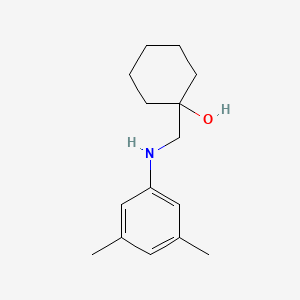

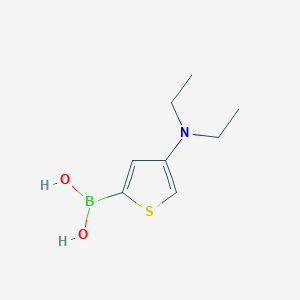
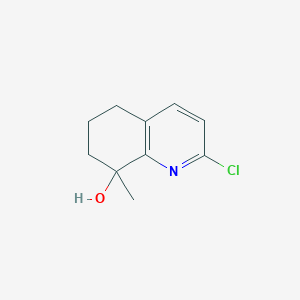

![4-isopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13344647.png)

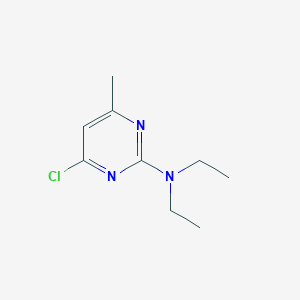
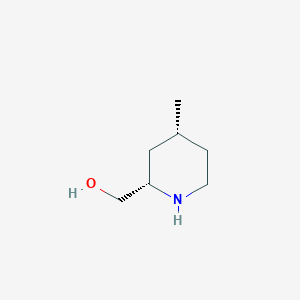
![(1S,4R)-2-[(4-Methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B13344666.png)
